Debio 0932

概要

説明

デビオ 0932は、がん細胞で異常発現している分子シャペロンである熱ショックタンパク質 90 (Hsp90) の第 2 世代経口阻害剤です。 この化合物は、Hsp90 に対する強い結合親和性と高い経口バイオアベイラビリティにより、さまざまな種類のがんに対して有望な抗がん活性を示しています .

科学的研究の応用

Debio 0932 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: This compound is used to study the inhibition of Hsp90, a key chaperone in cancer cells.

Biology: The compound is used to investigate the molecular mechanisms of apoptosis in cancer cells.

Medicine: This compound has shown promising anticancer activity against various cancer types, including breast cancer and prostate cancer

Industry: The compound is used in the development of new cancer therapies and combination treatments.

作用機序

デビオ 0932 は、Hsp90 の ATPase 活性を阻害することで作用し、がん細胞の生存に不可欠なクライアントタンパク質の分解につながります . 関与する分子標的と経路には、抗アポトーシスタンパク質 Bcl-2 の下方制御、アポトーシスタンパク質 Bax の上方制御、および Casp-9 の切断が含まれます .

類似の化合物との比較

デビオ 0932 は、Hsp90 に対する強い結合親和性と高い経口バイオアベイラビリティにより、他の Hsp90 阻害剤とは異なります . 類似の化合物には以下が含まれます。

ガネテスピブ: 異なる結合親和性とバイオアベイラビリティプロファイルを持つ別の Hsp90 阻害剤。

17-AAG (17-アリルアミノ-17-デメトキシゲルダーナマイシン): 異なる作用機序と毒性プロファイルを持つ、以前の世代の Hsp90 阻害剤。

デビオ 0932 は、腫瘍の保持時間が長く、血脳関門を通過し、単独療法でも他の薬剤との併用療法でも有望な抗腫瘍活性を示すため、際立っています .

Safety and Hazards

将来の方向性

Debio 0932 is a promising compound to treat triple-negative breast cancer and hormone receptor-positive breast cancer, and their metastases . Surprisingly, during the first clinical trial, one psoriasis patient experienced complete remission of his skin manifestation . This indicates a potential role of this compound in psoriasis treatment .

生化学分析

Biochemical Properties

Debio 0932 selectively inhibits the ATPase activity of Hsp90, thereby preventing the proper folding of oncogenic client proteins. This inhibition leads to the degradation of these client proteins, which include multiple oncogenic proteins such as epidermal growth factor receptor, human epidermal growth factor receptor-2, c-MET, AKT, KIT, FLT3, and vascular endothelial growth factor receptor . The interaction between this compound and Hsp90 is characterized by a strong binding affinity, with an estimated free energy of binding of -7.24 kcal/mol .

Cellular Effects

This compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells . It stimulates the down-regulation of anti-apoptotic protein Bcl-2 and the up-regulation of apoptotic protein Bax, leading to the cleavage of Caspase-9 . Additionally, this compound decreases the migration of endothelial cells, indicating its potential anti-metastatic activity . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the function of Hsp90 and its client proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP binding pocket of Hsp90, thereby inhibiting its ATPase activity . This inhibition prevents the proper folding of oncogenic client proteins, leading to their degradation . The compound also stimulates apoptotic pathways by increasing the mRNA and protein expression ratio of Bax/Bcl-2 and promoting the cleavage of Caspase-9 . These molecular interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown extended tumor retention and blood-brain barrier penetration . In in vitro studies, this compound exhibited a cytotoxic effect on cancer cells in a time- and dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been evaluated in various studies, indicating its potential for sustained anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a psoriasis xenograft transplantation model, daily oral dosing of this compound resulted in significant clinical alleviation of psoriasis and reduced epidermal thickness . The compound has also shown promising anticancer activity in preclinical models, with extended tumor retention and blood-brain barrier penetration . High doses of this compound may lead to toxic or adverse effects, which need to be carefully monitored in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the inhibition of Hsp90 ATPase activity . The compound’s N-mono de-methylated metabolite, this compound-MET1, retains 5-25% of the pharmacological activity of this compound in vitro . The metabolic pathways of this compound also involve interactions with enzymes and cofactors that regulate the stability and function of oncogenic client proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has shown extended tumor retention and blood-brain barrier penetration, indicating its ability to accumulate in target tissues . The transport and distribution of this compound are influenced by its interactions with transporters and binding proteins that facilitate its localization and accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Hsp90 and its client proteins . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications . This compound’s ability to inhibit Hsp90 ATPase activity and induce apoptosis is dependent on its subcellular localization and interactions with oncogenic client proteins .

準備方法

デビオ 0932 の合成経路と反応条件には、化合物をジメチルスルホキシド (DMSO) に溶解し、DMEM 培地で希釈することが含まれます。 次に、細胞を 48 時間、広い濃度範囲 (100 ~ 1.56 µM) でデビオ 0932 に暴露します . デビオ 0932 の工業的製造方法は、入手可能な文献には明示的に記載されていません。

化学反応の分析

デビオ 0932 は、以下を含むいくつかの種類の化学反応を起こします。

酸化: デビオ 0932 はヒト Hsp90 の ATPase 活性を阻害し、アポトーシス経路を誘導することで細胞増殖を抑制します.

還元: この化合物は、がん細胞における抗アポトーシスタンパク質 Bcl-2 の下方制御と、アポトーシスタンパク質 Bax の上方制御、および Casp-9 の切断を促進します.

置換: デビオ 0932 は、推定結合自由エネルギー -7.24 kcal/mol で、Hsp90 の ATP 結合ポケットに選択的に結合します.

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド (DMSO) と DMEM 培地が含まれます。 これらの反応から生成される主な生成物は、Bax や切断された Casp-9 などのアポトーシスタンパク質です .

科学研究への応用

デビオ 0932 は、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

類似化合物との比較

Debio 0932 is unique compared to other Hsp90 inhibitors due to its strong binding affinity for Hsp90 and high oral bioavailability . Similar compounds include:

Ganetespib: Another Hsp90 inhibitor with a different binding affinity and bioavailability profile.

17-AAG (17-allylamino-17-demethoxygeldanamycin): An earlier generation Hsp90 inhibitor with a different mechanism of action and toxicity profile.

This compound stands out due to its extended tumor retention, blood-brain-barrier penetration, and promising anti-tumor activity both as monotherapy and in combination with other drugs .

特性

IUPAC Name |

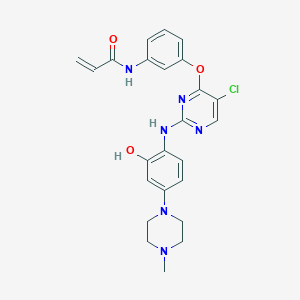

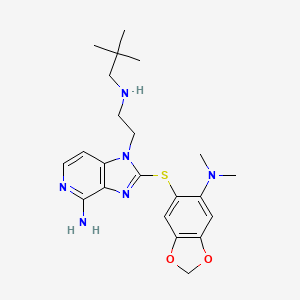

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。